4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thienyl group, and various functional groups such as a cyano group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the thienyl group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Functional group modifications: The cyano and carboxamide groups can be introduced through nucleophilic substitution reactions, using reagents like cyanogen bromide and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-2-nitrobenzamide: A similar compound with a nitro group instead of a carboxamide group.
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1H-pyrazole-5-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-6-7(2)19-12(8(6)4-14)16-11(18)10-9(13)5-15-17(10)3/h5H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUERYZXNNYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=NN2C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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